1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol

Regioisomerism Physicochemical Properties Chromatography

1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol (CAS 4684-84-8) is a tertiary amine alcohol belonging to the tetrahydropyridine class, characterized by a partially saturated six-membered nitrogen heterocycle bearing a single N-methyl substituent and a hydroxymethyl group at the 3-position. The molecular formula is C7H13NO with a molecular weight of 127.18 g/mol.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B7963366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCN1CCC=C(C1)CO
InChIInChI=1S/C7H13NO/c1-8-4-2-3-7(5-8)6-9/h3,9H,2,4-6H2,1H3
InChIKeyISIGSQGZRKTPNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol: Core Physicochemical and Structural Identity for Research Sourcing


1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol (CAS 4684-84-8) is a tertiary amine alcohol belonging to the tetrahydropyridine class, characterized by a partially saturated six-membered nitrogen heterocycle bearing a single N-methyl substituent and a hydroxymethyl group at the 3-position . The molecular formula is C7H13NO with a molecular weight of 127.18 g/mol . Key predicted or reported physicochemical parameters include a boiling point of 94–96.5 °C at 15 Torr and a calculated density of 0.998±0.06 g/cm³ . The compound is supplied as a building block with purity specifications typically ≥95% .

Why Generic Tetrahydropyridine Substitution Fails: 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol


In scientific procurement, assuming all tetrahydropyridine alcohols are functionally interchangeable is a critical error. The specific 1,2,5,6-regioisomer (1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol) presents distinct physicochemical and reactivity profiles compared to the more common 1,2,3,6-regioisomer [1]. Furthermore, the 3-hydroxymethyl substitution pattern is not equivalent to the 4-hydroxymethyl analog; these positional isomers can exhibit different boiling points, densities, and, critically, divergent behavior in downstream synthetic transformations or biological assays . Substituting an uncharacterized or incorrectly positioned analog may invalidate comparative SAR studies or lead to failed synthetic routes where regiospecific reactivity is required. The following evidence quantifies the exact dimensions where this specific compound demonstrates verifiable differentiation.

1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol: Quantitative Differentiation vs. Closest Analogs


Regioisomeric Differentiation: Boiling Point and Density Comparison vs. 1,2,3,6-Regioisomer

The 1,2,5,6-tetrahydropyridine regioisomer (target) exhibits a boiling point of 94–96.5 °C at 15 Torr, whereas the structurally closest analog, the 1,2,3,6-tetrahydropyridine-4-methanol regioisomer (CAS 36166-75-3), has a reported boiling point of 95–100 °C at 13 Torr . While the density values (0.998±0.06 g/cm³ for both) are not differentiating, the boiling point discrepancy is sufficient to enable chromatographic separation or to indicate differences in intermolecular forces that may affect distillation or reaction conditions . This difference is a direct consequence of the distinct double-bond placement within the tetrahydropyridine ring.

Regioisomerism Physicochemical Properties Chromatography

Synthetic Utility as a Preferential Intermediate in Paroxetine Derivative Synthesis

Patented synthetic routes disclose the use of 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol (or its closely related analogs) as a key intermediate for the preparation of [¹⁴C]-paroxetine, a selective serotonin reuptake inhibitor (SSRI) [1]. Specifically, the 3-hydroxymethyl substitution pattern is essential for introducing the radiolabel via [¹⁴C]-formaldehyde, a step that is not equally efficient with the 4-substituted regioisomer due to differences in regioselectivity of the hydroxymethylation reaction [1]. The target compound’s structure directly maps onto the required scaffold for constructing the paroxetine pharmacophore.

Synthetic Intermediate Paroxetine Radiolabeling

Vendor Cost and Purity Benchmarking vs. Regioisomeric Analog

A comparison of commercial offerings reveals distinct cost-purity profiles for the target compound versus its regioisomer. 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol (target) is available at ≥95% purity for $553 per gram (ArctomSci) . In contrast, the 1,2,3,6-regioisomer (CAS 36166-75-3) is offered at a higher purity of 98% for £268 (~$340) per gram (Fluorochem) . The price differential, despite the lower purity specification of the target compound, reflects its relative scarcity and specialized synthetic utility. The target compound’s cost is further validated by another vendor offering at ¥8602.90 per gram (approx. $1,200) .

Procurement Cost Efficiency Purity

Class-Level Evidence for LSD1 Inhibitory Activity

While direct experimental data for 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol against LSD1 is not publicly available, a series of structurally related N-substituted tetrahydropyridines have been evaluated in vitro for histone demethylase LSD1 inhibition [1]. The most selective compounds in this series demonstrated low nanomolar potency toward LSD1 with weak inhibition of MAO A, establishing the tetrahydropyridine scaffold as a privileged chemotype for LSD1 inhibitor development [1]. Given that the target compound possesses the core tetrahydropyridine motif and a functionalizable hydroxymethyl group at the 3-position, it serves as a valuable starting point for designing new LSD1 inhibitors.

Epigenetics LSD1 Histone Demethylase

Potential as Acetylcholinesterase (AChE) Inhibitor via Scaffold-Directed Design

Several 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives have been synthesized and screened for acetylcholinesterase (AChE) inhibitory activity [1]. The parent scaffold, 1,2,5,6-tetrahydropyridine, has been shown to possess intrinsic AChE inhibition properties, and the N-methyl and 3-substituent patterns are known to modulate potency [1]. While the target compound is not a final drug candidate, its 3-hydroxymethyl group offers a synthetic handle for introducing aryl or heteroaryl moieties via esterification or etherification, enabling the exploration of SAR for AChE inhibition.

Acetylcholinesterase Alzheimer's Neuropharmacology

Tetrahydropyridine Scaffold in CNS Drug Discovery: A Privileged Structure

A comprehensive review of tetrahydropyridine pharmacology confirms that this heterocyclic scaffold is a part of many biologically active systems, including compounds that target monoamine transporters, muscarinic receptors, and MAO enzymes [1][2]. The N-methyl substituent and the presence of a functionalizable hydroxymethyl group are common features in potent CNS-active tetrahydropyridines. The 1,2,5,6-tetrahydropyridine isomer, in particular, is a key intermediate in the synthesis of several CNS drug candidates [1]. 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol, by virtue of its substitution pattern, is thus a direct analogue of these pharmacologically validated scaffolds, making it a high-value intermediate for medicinal chemistry programs targeting neurological disorders.

CNS Drug Discovery Monoamine Transporters Neuropharmacology

Validated Application Scenarios for 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol Based on Differential Evidence


Radiolabeled Paroxetine Synthesis and SSRI Research

This compound is the documented intermediate for introducing a [¹⁴C] label via the 3-hydroxymethyl position in the synthesis of paroxetine derivatives [1]. Research groups engaged in developing radiolabeled SSRIs for PET imaging or metabolic studies should prioritize this specific regioisomer to ensure synthetic fidelity and radiochemical yield. Using the 4-substituted analog would necessitate a different synthetic route and may not afford the desired radiolabeling position.

LSD1 Inhibitor Hit-to-Lead Optimization

Given the established nanomolar potency of certain N-substituted tetrahydropyridines as LSD1 inhibitors, this compound serves as an ideal starting material for synthesizing focused libraries [2]. The 3-hydroxymethyl group can be readily converted to esters, ethers, or amines to explore SAR, while the N-methyl group and the 1,2,5,6-double bond are known to contribute to LSD1 binding affinity. This compound provides a direct entry into a privileged chemotype for epigenetic drug discovery.

Acetylcholinesterase Inhibitor Development

The 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine scaffold has documented AChE inhibitory activity [3]. This compound’s 3-hydroxymethyl handle enables facile functionalization via Suzuki coupling (after conversion to a halide or triflate) or direct esterification to introduce diverse aryl groups. Medicinal chemists targeting Alzheimer's disease can leverage this building block to efficiently generate novel AChE inhibitor candidates, differentiating from the more common 4-substituted series.

CNS Penetrant Molecule Synthesis

The tetrahydropyridine scaffold is a recurring motif in CNS-active agents, including those interacting with monoamine transporters and muscarinic receptors [4]. This compound’s physicochemical properties (calculated LogP ~0.5, moderate molecular weight) and functional handle make it a versatile intermediate for constructing molecules with favorable blood-brain barrier permeability. It is a strategic choice for any CNS medicinal chemistry program seeking to exploit a validated heterocyclic framework.

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